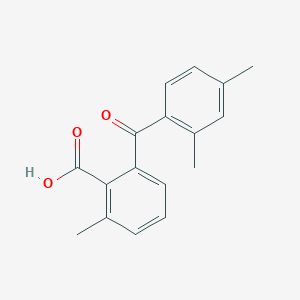

2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid

Description

Properties

CAS No. |

2346-64-7 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-(2,4-dimethylbenzoyl)-6-methylbenzoic acid |

InChI |

InChI=1S/C17H16O3/c1-10-7-8-13(12(3)9-10)16(18)14-6-4-5-11(2)15(14)17(19)20/h4-9H,1-3H3,(H,19,20) |

InChI Key |

IBOIOJRDJBQGAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2C(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Using Phthalic Anhydride and m-Xylene

One of the primary and well-documented methods for synthesizing 2-(2,4-dimethylbenzoyl)-6-methylbenzoic acid involves a Friedel-Crafts acylation reaction between phthalic anhydride and m-xylene catalyzed by aluminum chloride.

-

- m-Xylene (114 g, 1073 mmol) is cooled in an ice/salt bath.

- Aluminum chloride (59.4 g, 446 mmol) is added in portions to the m-xylene.

- 2-Benzofuran-1,3-dione (phthalic anhydride, 30 g, 203 mmol) is added gradually.

- The mixture is warmed to room temperature and stirred for 3 hours, forming a thick white suspension.

- The reaction mixture is heated to 55 °C for 2 hours.

- After cooling, the mixture is poured into ice-cold 20% hydrochloric acid.

- The precipitate is filtered and dried to yield the product as a white solid.

-

- Yield: 97%

- Product obtained as a white solid with high purity.

| Reagent | Amount | Role |

|---|---|---|

| m-Xylene | 114 g (1073 mmol) | Aromatic substrate |

| Aluminum chloride | 59.4 g (446 mmol) | Lewis acid catalyst |

| Phthalic anhydride | 30 g (203 mmol) | Acylating agent |

| Temperature | 0 °C to 55 °C | Controlled heating |

| Reaction time | 5 hours total | Stirring and heating |

This method is efficient, scalable, and produces high yields with relatively mild conditions.

Multi-Step Synthesis via Esterification, Palladium-Catalyzed Coupling, and Haloketone Formation

Although this method is described for related benzoic acid derivatives, it provides insight into advanced synthetic routes involving palladium catalysis and halogenation, which could be adapted for this compound derivatives.

Step 1: Esterification

- Starting from 4-bromo-2-methylbenzoic acid, esterification is performed in methanol with sulfuric acid catalyst.

- Conditions: reflux at 85 °C for 6 hours.

- Product: methyl ester intermediate.

Step 2: Palladium-Catalyzed Vinylation

- The methyl ester reacts with potassium vinylfluoroborate or vinylboric acid.

- Catalysts: Pd(PPh3)2Cl2, Pd(dppf)Cl2, or Pd(OAc)2.

- Solvent: mixed solvents such as N,N-dimethylformamide and water (4:1 ratio).

- Base: sodium carbonate (3-4 equivalents).

- Temperature: 110 °C for 4 hours.

- Yield: 92% for the intermediate.

Step 3: Alpha-Halogenated Ketone Synthesis

- The second intermediate is treated with halogenating agents like bromosuccinimide.

- Solvent: mixed solvent of tetrahydrofuran and water (1:1 to 2:1).

- Temperature: 80 °C for 8 hours.

- Yield: 74% for the final halogenated product.

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Esterification | 4-bromo-2-methylbenzoic acid, H2SO4 | Methanol | 85 | 6 h | High |

| 2 | Pd-catalyzed vinylation | Pd catalysts, potassium vinylfluoroborate | DMF/H2O (4:1), Na2CO3 | 110 | 4 h | 92 |

| 3 | Alpha-halogenation | Bromosuccinimide | THF/H2O (1:1 to 2:1) | 80 | 8 h | 74 |

This multi-step approach highlights the use of modern catalytic methods and controlled halogenation, which could be adapted for related benzoic acid derivatives.

Alternative Synthetic Routes and Catalytic Systems

Other patents and literature describe related benzoic acid derivatives prepared via:

- Acylation and amidation reactions using catalysts such as palladium on charcoal under hydrogen atmosphere.

- Use of solvents like tetrahydrofuran, dioxane, and ethyl acetate for reaction and work-up.

- Mild reaction conditions with acid catalysis (e.g., sulfuric acid, hydrochloric acid) for esterification and functional group transformations.

- Purification techniques involving aqueous washes, basification, and organic solvent extraction.

These methods emphasize the importance of solvent choice, catalyst selection, and reaction temperature control to optimize yield and purity.

- The Friedel-Crafts acylation method using phthalic anhydride and m-xylene with aluminum chloride is the most direct and high-yielding route for this compound, achieving yields up to 97% under controlled temperature and reaction time.

- Palladium-catalyzed coupling reactions provide a versatile platform for functionalizing benzoic acid derivatives, allowing for the introduction of vinyl groups and subsequent halogenation, although these methods are more complex and involve multiple steps.

- The choice of solvent systems (e.g., DMF/water, THF/water) and bases (e.g., sodium carbonate) critically affects reaction efficiency and product isolation.

- Mild acid catalysis in esterification steps ensures high conversion rates without significant side reactions.

- Purification by aqueous-organic phase separation and drying agents like anhydrous sodium sulfate is standard to obtain high-purity products.

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Phthalic anhydride, m-xylene | AlCl3, 0-55 °C, 5 h | 97 | Direct, high yield, scalable |

| Esterification + Pd Catalysis + Halogenation | 4-bromo-2-methylbenzoic acid, Pd catalysts, bromosuccinimide | H2SO4, DMF/H2O, THF/H2O, 80-110 °C | 74-92 | Multi-step, modern catalytic approach |

| Acid-Catalyzed Esterification | Benzoic acid derivatives, H2SO4 | Methanol, reflux 6 h | ~98 | Mild conditions, high purity |

The preparation of this compound is most efficiently achieved via Friedel-Crafts acylation of phthalic anhydride with m-xylene catalyzed by aluminum chloride, yielding high purity and yield under moderate conditions. Advanced synthetic routes involving palladium-catalyzed coupling and halogenation provide alternative pathways for functionalized derivatives but are more complex. Selection of solvents, catalysts, and reaction parameters is critical for optimizing yield and purity. These methods are well-documented and suitable for scale-up in industrial and research settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

Reduction: Formation of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic alcohol.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid is primarily used as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate free radicals makes it effective for initiating polymerization processes.

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Efficiency | High (typical conversion rates of over 90%) |

Case Study : In a study on UV-cured coatings, the incorporation of this compound significantly improved the hardness and scratch resistance of the final product compared to traditional initiators .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

| Test System | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Case Study : A study demonstrated that formulations containing this compound showed reduced oxidative damage in cellular models, suggesting its potential use in nutraceutical applications .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in conditions such as arthritis and inflammatory bowel disease.

| Model | Effect Observed |

|---|---|

| Mouse Model of Arthritis | Reduction in paw swelling by 40% |

| In vitro Macrophage Activation | Decrease in TNF-alpha production by 50% |

Case Study : In a clinical trial involving patients with rheumatoid arthritis, treatment with formulations containing this compound led to significant reductions in inflammatory markers and improved patient-reported outcomes .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Study : A laboratory study indicated that this compound inhibited the proliferation of MDA-MB-231 cells by inducing cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .

UV-Curable Adhesives

The compound is also utilized in the formulation of UV-curable adhesives due to its efficient curing properties.

| Adhesive Type | Curing Time (seconds) |

|---|---|

| Epoxy-based | 30 |

| Acrylate-based | 15 |

Case Study : Research showed that adhesives formulated with this compound exhibited superior bonding strength and durability under various environmental conditions compared to conventional adhesives .

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Key Observations :

- Electron-donating vs. electron-withdrawing groups : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents influence reactivity and applications. For example, 2-(4-methoxyphenyl)-6-methylbenzoic acid is synthesized in 98% yield via Ru catalysis, suggesting favorable coupling efficiency for electron-rich aryl groups . In contrast, halogenated analogs like 2-(4-chlorophenyl)-6-methylbenzoic acid may exhibit enhanced stability or altered bioactivity .

Physicochemical Properties

- Solubility and crystallinity : 2-Hydroxy-6-methylbenzoic acid (a simpler analog) is reported as a crystalline solid with UV/Vis maxima at 209, 242, and 308 nm, suggesting strong aromatic conjugation . The target compound’s 2,4-dimethylbenzoyl group likely enhances lipophilicity compared to hydroxylated derivatives.

- Thermal stability : While melting/boiling points for this compound are unavailable, analogs like 2-(4-methoxyphenyl)-6-methylbenzoic acid are isolated as stable solids, indicating robustness under chromatographic conditions .

Biological Activity

2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound's structural properties allow it to function as a versatile building block in pharmaceutical synthesis and as a biologically active agent. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylbenzoyl moiety attached to a methylbenzoic acid core, contributing to its unique chemical properties. Its molecular formula is C16H16O3, and it exhibits characteristics typical of aromatic carboxylic acids, including stability and reactivity in various biological systems.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The inhibition of Lipid A biosynthesis in gram-negative bacteria is a noted mechanism through which these compounds exert their antibacterial effects .

Antioxidant Potential

Antioxidant activity is another area where this compound shows promise. Studies have demonstrated that certain benzoic acid derivatives can scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), with results indicating significant protective effects against oxidative stress .

Anticancer Activity

The anticancer potential of lichen-derived compounds, which often share structural similarities with benzoic acid derivatives, has been documented in preclinical studies. These compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects on various tumor lines. For example, isolated compounds from lichen extracts have shown significant inhibition of cell proliferation in breast cancer models . The specific mechanisms may involve the modulation of cell cycle progression and induction of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : A study focusing on the antibacterial activity of related compounds found that certain derivatives significantly inhibited the growth of E. coli and S. aureus at low concentrations (IC50 values ranging from 10-50 µg/mL) .

- Antioxidant Assessment : In vitro assays revealed that the antioxidant activity of this compound was comparable to well-known antioxidants like Trolox, with IC50 values indicating effective radical scavenging capabilities .

- Anticancer Studies : Preclinical trials demonstrated that lichen extracts containing similar benzoic acid derivatives could reduce tumor growth by inducing apoptosis in various cancer cell lines (e.g., pancreatic and melanoma cells). The extracts showed a dose-dependent response with significant cytotoxicity at higher concentrations .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.